6,8-dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one
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Overview
Description
6,8-Dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of bromine atoms at positions 6 and 8, a sulfonyl group attached to a benzene ring, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a chromen-2-one precursor, followed by the introduction of the sulfonyl group through a sulfonation reaction. The reaction conditions often require the use of bromine or brominating agents, sulfonyl chlorides, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the sulfonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated chromenone derivatives, while reduction could produce de-brominated or reduced sulfonyl compounds.
Scientific Research Applications
6,8-Dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine atoms and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-3-formylchromone: Another brominated chromone derivative with different functional groups.
6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde: Similar core structure but with a carboxaldehyde group.
Uniqueness
6,8-Dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is unique due to its specific combination of bromine atoms, sulfonyl group, and chromen-2-one core
Properties
IUPAC Name |
6,8-dibromo-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2O4S/c1-10(2)11-3-5-14(6-4-11)25(22,23)16-8-12-7-13(19)9-15(20)17(12)24-18(16)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYYDQULYTCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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